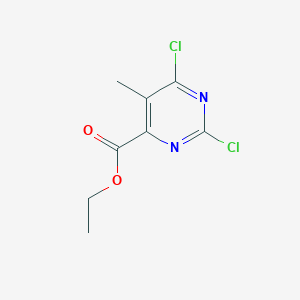
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
The synthesis of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methylpyrimidine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
化学反应分析
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted pyrimidines.
科学研究应用
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is also used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
作用机制
The mechanism of action of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it often acts as an inhibitor of enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
相似化合物的比较
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations.
属性
分子式 |
C8H8Cl2N2O2 |
|---|---|
分子量 |
235.06 g/mol |
IUPAC 名称 |
ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-7(13)5-4(2)6(9)12-8(10)11-5/h3H2,1-2H3 |
InChI 键 |
NTWSQKZTGRODJV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















